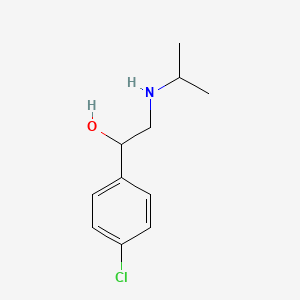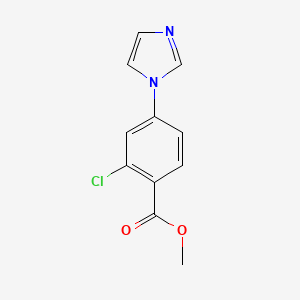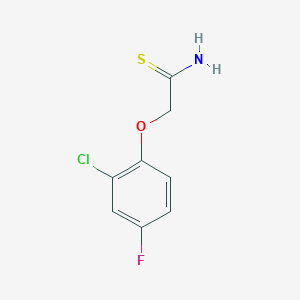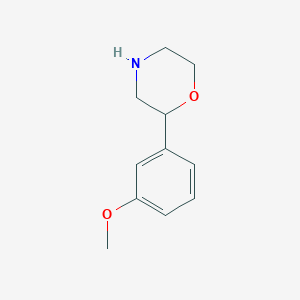
2-(3-Methoxyphenyl)morpholine
概要
説明
2-(3-Methoxyphenyl)morpholine is a chemical compound with the CAS Number: 1017395-60-6 . It has a molecular weight of 193.25 .
Synthesis Analysis
Morpholines, including 2-(3-Methoxyphenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)morpholine is 1S/C11H15NO2/c1-13-10-4-2-3-9 (7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 .Chemical Reactions Analysis
Morpholines, including 2-(3-Methoxyphenyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)morpholine is an oil at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 318.3±37.0 °C at 760 mmHg .科学的研究の応用
Synthesis Applications :
- 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, demonstrating the compound's use in synthetic chemistry (Tan Bin, 2011).
Chemical Reaction Studies :
- The compound has been used to study the kinetics and mechanisms of reactions with alicyclic amines, highlighting its role in understanding chemical reaction dynamics (E. Castro et al., 2001).
Inclusion Compounds and Crystallography :
- 2-(3-Methoxyphenyl)morpholine forms inclusion compounds with xanthenol hosts, which are important in the field of crystallography (A. Sayed et al., 2013).
Chiral Synthesis Research :
- The compound is used in chiral synthesis, as seen in the production of potential norepinephrine reuptake inhibitors (J. Prabhakaran et al., 2004).
Pharmaceutical Intermediates :
- It serves as an intermediate in synthesizing pharmaceutical compounds, as demonstrated in the creation of a molluscicidal agent (Duan et al., 2014).
Molecular Structure and Synthesis :
- Studies on the molecular structure and synthesis of 2-(3-Methoxyphenyl)morpholine derivatives have been conducted for various applications, including pharmaceuticals (Jixian Shi et al., 2004).
Degradation Studies :
- The compound has been used in degradation studies to understand its stability and potential degradation pathways (B. Varynskyi et al., 2019).
Analytical Characterizations :
- 2-(3-Methoxyphenyl)morpholine derivatives have been synthesized and characterized for use in analytical chemistry (Zhang Fuli, 2012).
Metabolic Studies :
- The compound has been used in metabolic studies to understand its behavior in biological systems (Qiang Zhang et al., 2004).
Peptidomimetic Chemistry :
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from 2-(3-Methoxyphenyl)morpholine, is used in peptidomimetic chemistry on solid phases (Filippo Sladojevich et al., 2007).
Complexation with Palladium(II) and Mercury(II) :
- The compound has been used in the synthesis of complexes with palladium(II) and mercury(II), demonstrating its versatility in coordination chemistry (A. Singh et al., 2000).
Novel Synthesis Protocols :
- Novel synthesis protocols involving 2-(3-Methoxyphenyl)morpholine have been developed for various derivatives, expanding its utility in synthetic chemistry (M. D’hooghe et al., 2006).
Safety And Hazards
The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(3-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLJFWAWNVWBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640604 | |
| Record name | 2-(3-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)morpholine | |
CAS RN |
1017395-60-6 | |
| Record name | 2-(3-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


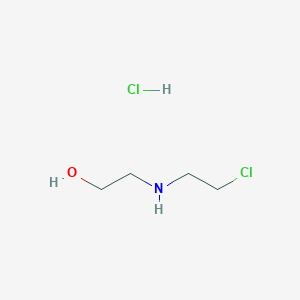
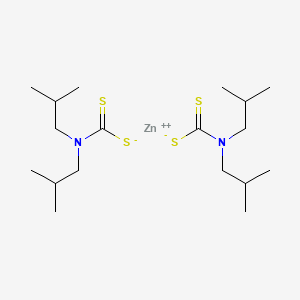
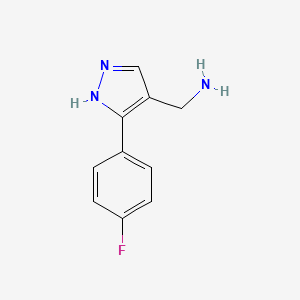
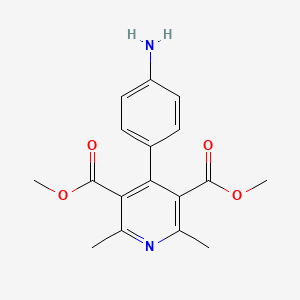
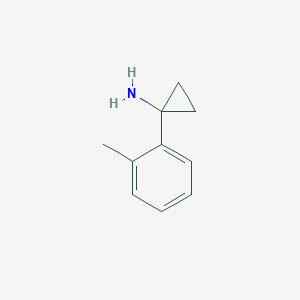
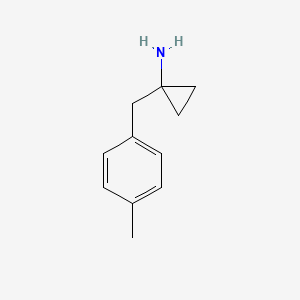
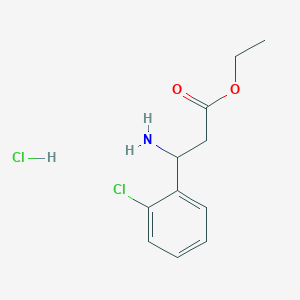
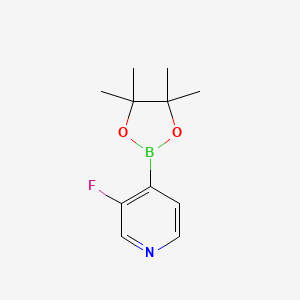
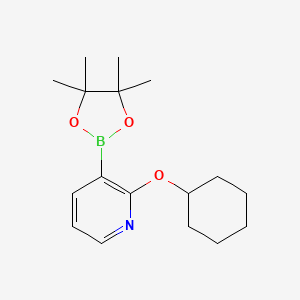
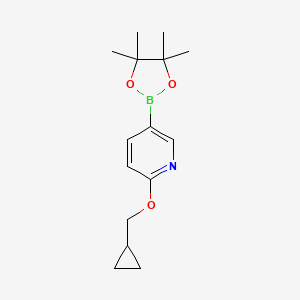
![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)
